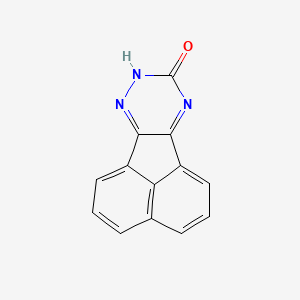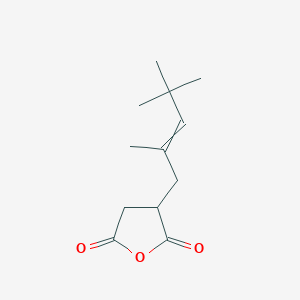
3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxolane ring fused with a dione group and a trimethylpentene side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione typically involves the reaction of 2,4,4-trimethylpent-2-en-1-ol with oxalic acid under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Diols and alcohols.
Substitution: Various substituted oxolane derivatives.
Applications De Recherche Scientifique
3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4-Trimethylpent-1-ene: Shares the trimethylpentene side chain but lacks the oxolane and dione groups.
Oxolane-2,5-dione: Contains the oxolane ring and dione group but lacks the trimethylpentene side chain.
Uniqueness
3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione is unique due to its combination of an oxolane ring, dione group, and trimethylpentene side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
72242-66-1 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
3-(2,4,4-trimethylpent-2-enyl)oxolane-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-8(7-12(2,3)4)5-9-6-10(13)15-11(9)14/h7,9H,5-6H2,1-4H3 |
Clé InChI |
TVRJIXCIWRQYNL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(C)(C)C)CC1CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


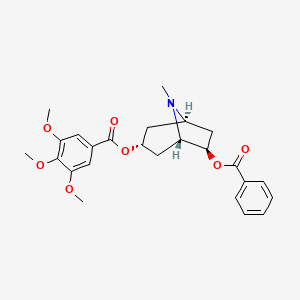
![3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14463874.png)
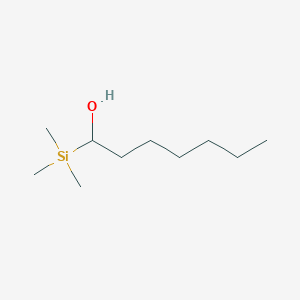
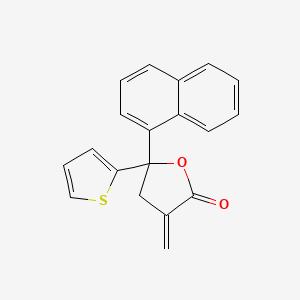
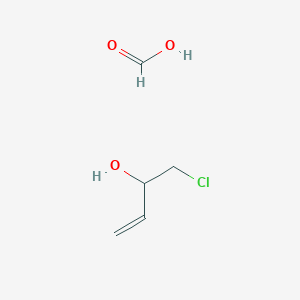
![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)
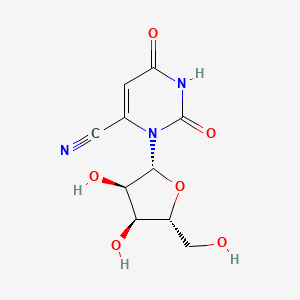
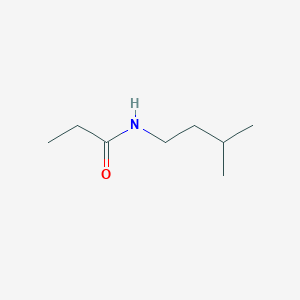

![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
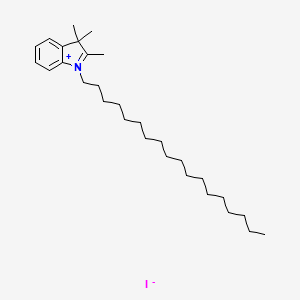
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
